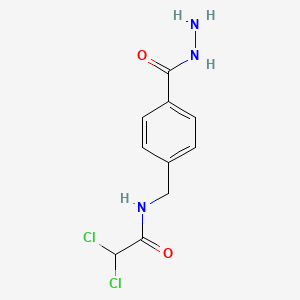

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide

Description

Properties

IUPAC Name |

2,2-dichloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3O2/c11-8(12)10(17)14-5-6-1-3-7(4-2-6)9(16)15-13/h1-4,8H,5,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGLCJMXBGXUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-86-1 | |

| Record name | 2,2-DICHLORO-N-(4-HYDRAZINOCARBONYL-BENZYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dichloroacetamide and 4-hydrazinocarbonyl-benzyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine.

Reaction Steps: The 2,2-dichloroacetamide is reacted with 4-hydrazinocarbonyl-benzyl chloride in the presence of the catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or a probe for studying biochemical pathways.

Industrial Applications: The compound may be utilized in various industrial processes, such as the production of specialty chemicals or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydrazinocarbonyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the benzyl group may enhance the compound’s binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Key Compounds:

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide ():

- Structure : Dichloroacetamide group attached to a 3,5-dimethylphenyl ring.

- Key Features : Forms infinite molecular chains via N–H⋯O and C–H⋯O hydrogen bonding. Bond parameters (e.g., C–Cl: ~1.76 Å, C–O: ~1.23 Å) are consistent with other dichloroacetamides .

2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ():

- Structure : Dichloroacetamide linked to a thiophen-2-yl group substituted with a triazolothiadiazole moiety.

- Key Features : Exhibits potent inhibitory activity against CDK5/p25 (IC₅₀ = 30 ± 1 nM), attributed to electron-withdrawing substituents enhancing target binding .

- Structure : 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide.

- Key Features : Broad-spectrum antibiotic activity due to the nitro group and dihydroxypropyl chain, which facilitate ribosomal binding .

2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide ():

- Structure : Dichloroacetamide with a sulfonyl group at the para position.

- Key Features : Transtoidal conformation in the –SO₂–NH–CO–C group, similar to other sulfonamide acetamides, influencing crystallinity and stability .

Table 1: Comparative Data for Dichloroacetamide Derivatives

Key Observations:

- Hydrogen Bonding: The hydrazinocarbonyl group in the target compound likely enhances solubility and intermolecular interactions compared to methyl or sulfonyl substituents .

- Bioactivity : Chloramphenicol’s nitro and hydroxyl groups are critical for its antibiotic action, while the triazolothiadiazole moiety in ’s compound drives kinase inhibition .

- Structural Flexibility: Substituents on the aromatic ring (e.g., methyl, nitro, hydrazinocarbonyl) dictate conformational stability and target specificity.

Biological Activity

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial, cytotoxic, and enzyme-inhibitory effects, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is C12H13Cl2N3O. The compound features a dichloro-substituted benzyl group and a hydrazine moiety, which are crucial for its biological activity. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Several studies have investigated the antimicrobial properties of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Preliminary results indicate that the compound exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

-

Cytotoxic Activity

- The cytotoxic effects of this compound have been evaluated using various cancer cell lines.

- In vitro studies show that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes.

- Enzyme assays reveal that it may act as a competitive inhibitor for certain targets, impacting cellular metabolism and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound has a stronger effect on Staphylococcus aureus compared to Escherichia coli, highlighting its potential use in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxicity, the compound was tested on MCF-7 breast cancer cells. The results showed an IC50 value of 15 µM, indicating significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

This suggests that this compound may serve as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells could occur via activation of caspases or inhibition of anti-apoptotic proteins.

- Enzyme Inhibition : The compound's structure allows it to bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

Q & A

Q. What are the key synthetic routes for 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloramphenicol analogs are synthesized via selective acylation of hydrazine derivatives under controlled pH and temperature to avoid hydrolysis of the dichloroacetamide group . Optimizing solvent polarity (e.g., using DMF or THF) and stoichiometric ratios of reactants can improve yield. Purity is assessed via HPLC or NMR, with impurities often arising from incomplete substitution or side reactions involving the hydrazinocarbonyl moiety .

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure and hydrogen bonding patterns of this compound?

Single-crystal X-ray diffraction (employing SHELX programs ) resolves the stereochemistry and hydrogen bonding network. For instance, orthorhombic crystal systems (e.g., Pbca space group) with unit cell parameters a = 9.59–9.66 Å, b = 10.17–10.32 Å, and c = 23.07–23.26 Å are common in dichloroacetamide derivatives . Spectroscopic validation includes:

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound, considering its structural analogs like chloramphenicol?

Standard assays include:

- Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Structural analogs like florfenicol show enhanced resistance to bacterial deactivation via fluorination at key positions, suggesting similar modifications could improve efficacy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across different studies?

Contradictions may arise from variations in:

- Assay conditions (e.g., pH, temperature, bacterial strain variability).

- Compound stability : Hydrolytic degradation of the dichloroacetamide group under alkaline conditions can reduce potency .

- Structural analogs : Subtle differences in substituents (e.g., -SO₂CH₃ vs. -NO₂) significantly alter bioavailability . Cross-validation using standardized protocols (e.g., CLSI) and stability studies under physiological conditions are critical .

Q. What challenges arise in determining the crystal structure of this compound, particularly regarding hydrogen bonding and molecular packing?

Key challenges include:

Q. What reaction mechanisms are proposed for the nucleophilic substitution steps in synthesizing this compound, and how can kinetic studies validate these mechanisms?

The dichloroacetamide group likely undergoes SN2 displacement with hydrazine derivatives. Kinetic studies (e.g., monitoring via ¹H NMR) can track intermediate formation and rate constants. Computational modeling (DFT) of transition states, such as tetrahedral intermediates, provides mechanistic insights .

Q. Which computational approaches (e.g., DFT) are suitable for modeling the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are effective .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility of the hydrazinocarbonyl group .

Q. What strategies mitigate hydrolytic instability during synthesis and storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.